molecular formula C25H28N2O3 B2515782 5-[(2,5-dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one CAS No. 898456-87-6

5-[(2,5-dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one

Cat. No.: B2515782
CAS No.: 898456-87-6
M. Wt: 404.51
InChI Key: XOMARROPJZGKDI-UHFFFAOYSA-N
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Description

5-[(2,5-dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyranone core, substituted with a dimethylphenyl group and a phenylpiperazine moiety, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyranone Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the pyranone core is reacted with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Phenylpiperazine Moiety: This can be accomplished through a nucleophilic substitution reaction, where the intermediate product is reacted with 4-phenylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-[(2,5-dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,5-dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is unique due to its combination of a pyranone core with both dimethylphenyl and phenylpiperazine substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-19-8-9-20(2)21(14-19)17-30-25-18-29-23(15-24(25)28)16-26-10-12-27(13-11-26)22-6-4-3-5-7-22/h3-9,14-15,18H,10-13,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMARROPJZGKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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